1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their wide range of applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis. This compound, in particular, has a benzotriazole moiety attached to a 3,4-dimethoxyphenyl group via a methanone linkage, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 3,4-dimethoxybenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone linkage.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Sciences: The compound is used in the development of materials for solar cells and as corrosion inhibitors.
Organic Synthesis: It serves as a synthetic auxiliary in various organic transformations, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The benzotriazole moiety can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog without the 3,4-dimethoxyphenyl group, used widely as a corrosion inhibitor and in organic synthesis.
3,4-Dimethoxybenzaldehyde: Lacks the benzotriazole moiety but shares the 3,4-dimethoxyphenyl group, used in the synthesis of various organic compounds.
Benzotriazol-1-yl-acetic acid: Contains the benzotriazole moiety with an acetic acid group, used in medicinal chemistry and as a synthetic intermediate.
Uniqueness
1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole and 3,4-dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28g/mol |
IUPAC Name |
benzotriazol-1-yl-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O3/c1-20-13-8-7-10(9-14(13)21-2)15(19)18-12-6-4-3-5-11(12)16-17-18/h3-9H,1-2H3 |
InChI Key |
GCEWJBIDLIIRAB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
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